1-[3-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide
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Overview
Description
1-[3-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide is a complex organic compound that features a thiazole ring, a bromophenyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-nitroacetophenone under acidic conditions to yield the final product. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid, followed by purification through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[3-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Pharmaceuticals: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[3-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt essential biochemical pathways in cancer cells, leading to cell death. Additionally, the compound can interact with microbial cell membranes, causing disruption and cell lysis .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl groups but lacks the ethanone moiety.
1-(4-Bromophenyl)ethanone: Contains the bromophenyl and ethanone groups but lacks the thiazole ring.
Uniqueness
1-[3-[[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS.BrH/c1-11(21)13-3-2-4-15(9-13)19-17-20-16(10-22-17)12-5-7-14(18)8-6-12;/h2-10H,1H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFZHKGPYUCQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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